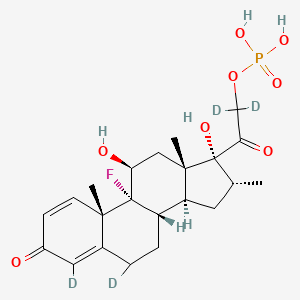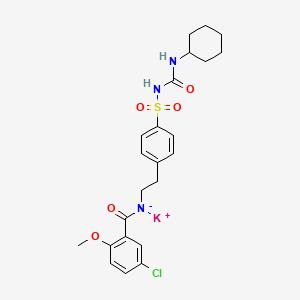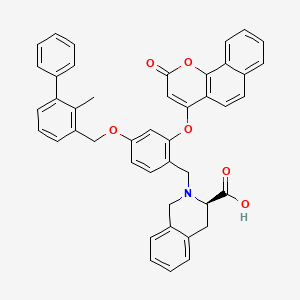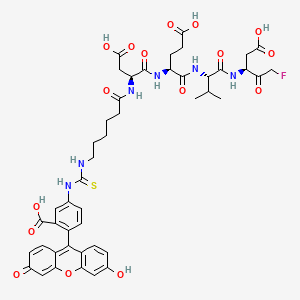
Aristolan-1(10)-en-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aristolan-1(10)-en-9-ol is a sesquiterpene compound known for its unique chemical structure and diverse biological activities. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of pharmacological properties. This compound is particularly notable for its presence in various natural sources, including marine organisms and plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aristolan-1(10)-en-9-ol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in terpene biosynthesis. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of Lewis acids such as aluminum chloride can promote the formation of the desired sesquiterpene structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or the use of biotechnological methods. Extraction from marine organisms or plants involves solvent extraction followed by purification techniques such as chromatography. Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound through fermentation processes.
化学反应分析
Types of Reactions
Aristolan-1(10)-en-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, resulting in the formation of ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications.
科学研究应用
Aristolan-1(10)-en-9-ol has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. In medicine, its derivatives are being explored for their therapeutic potential in treating various diseases. In industry, it is used in the formulation of fragrances and flavors due to its unique aroma.
作用机制
The mechanism of action of Aristolan-1(10)-en-9-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
相似化合物的比较
Aristolan-1(10)-en-9-ol can be compared with other sesquiterpene compounds such as aristolane, nardosinane, and neolemnane While these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Aristolane
- Nardosinane
- Neolemnane
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1aR,3S,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalen-3-ol |
InChI |
InChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1 |
InChI 键 |
ARZRZIVMAWEEFY-PYISLEMLSA-N |
手性 SMILES |
C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@@H]2O)C |
规范 SMILES |
CC1CCC=C2C1(C3C(C3(C)C)CC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)






